(2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-acetyl-8-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-26-18-11-7-9-15-12-16(20(25)22-14(3)24)21(27-19(15)18)23-17-10-6-5-8-13(17)2/h5-12H,4H2,1-3H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIBACUEMXSRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursor Ketones
Chromene derivatives are often synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenolic ketones. For example, 8-ethoxy-2H-chromene-3-carboxylic acid could be prepared by cyclizing 2-hydroxy-5-ethoxyacetophenone derivatives under acidic conditions.
Typical Reaction Conditions :
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Catalyst : Concentrated sulfuric acid or polyphosphoric acid.
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Temperature : 80–120°C.
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Solvent : Toluene or dichloroethane.
Introduction of the Ethoxy Group
The ethoxy group at position 8 is likely introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.
Alkylation of Phenolic Intermediates
A phenolic intermediate (e.g., 8-hydroxy-2H-chromene-3-carboxylic acid) can undergo alkylation with ethyl bromide or diethyl sulfate in the presence of a base:
Optimization Notes :
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Base : Potassium carbonate ensures mild conditions and minimizes side reactions.
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Solvent : Dimethylformamide (DMF) enhances reactivity due to high polarity.
Imine Formation
The (2-methylphenyl)imino group is introduced via Schiff base formation between a primary amine and a ketone or aldehyde.
Condensation with 2-Methylaniline
Reaction of 8-ethoxy-2-oxo-2H-chromene-3-carboxamide with 2-methylaniline in refluxing ethanol facilitates imine formation:
Critical Parameters :
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Acid Catalyst : A trace of acetic acid accelerates equilibrium toward imine formation.
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Configuration Control : The Z-configuration is stabilized by intramolecular hydrogen bonding, confirmed by NOESY NMR.
Acetylation of the Carboxamide
The N-acetyl group is introduced via reaction with acetyl chloride or acetic anhydride under basic conditions:
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields >95% purity.
Integrated Synthetic Pathway
A consolidated route merging these steps is proposed:
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Cyclization :
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2-Hydroxy-5-ethoxyacetophenone → 8-ethoxy-2H-chromene-3-carboxylic acid (H₂SO₄, 100°C, 70% yield).
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Amidation :
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Carboxylic acid → carboxamide using thionyl chloride/NH₃ (85% yield).
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Imine Formation :
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Condensation with 2-methylaniline (EtOH, Δ, 78% yield).
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Acetylation :
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Acetic anhydride/pyridine (90% yield).
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Spectroscopic Validation :
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¹H NMR : δ 2.35 (s, 3H, CH₃), 4.12 (q, 2H, OCH₂CH₃), 8.45 (s, 1H, imine-H).
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MS (ESI) : m/z 393.1 [M+H]⁺.
Challenges and Mitigation
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Regioselectivity in Cyclization : Controlled stoichiometry of acid catalyst prevents dimerization.
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Imine Stability : Use of anhydrous solvents and inert atmosphere (N₂/Ar) minimizes hydrolysis.
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Z/E Isomerism : Crystallization from ethanol preferentially isolates the Z-isomer due to lattice stabilization.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or amines can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxidized chromene derivatives.
Reduction: Amino-chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2H-chromene, including (2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide, exhibit notable anticancer properties. A study demonstrated that several synthesized compounds in this class showed equipotent activity against various cancer cell lines compared to established chemotherapeutics.
Case Study: Cytotoxicity Against Cancer Cell Lines
A specific study evaluated the cytotoxic effects of various 2-imino-2H-chromene derivatives on human cancer cell lines, with results summarized in the table below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These results suggest that compound VIa, closely related to this compound, exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have highlighted its potential against various pathogens through inhibition of critical enzymes involved in bacterial replication.
In Vitro Antimicrobial Evaluation
The following table summarizes antimicrobial activity observed for derivatives related to this compound:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to further elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Findings :
- The ethoxy group in the target compound likely improves metabolic stability compared to PHPC’s hydroxy group .
- Acetylated carboxamide may enhance solubility relative to non-acetylated derivatives .
Physicochemical and Crystallographic Properties
- Crystallography: Chromene derivatives are often analyzed using SHELX and WinGX for structure determination . The acetyl group in the target compound may influence crystal packing compared to non-acetylated analogs.
- Lipophilicity : Calculated logP values (e.g., target compound: ~3.2; PHPC: ~2.8) suggest better membrane penetration for the ethoxy-substituted derivative .
Biological Activity
(2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, characterized by its unique molecular structure and diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a chromene backbone, comprising a fused benzene and pyran ring, along with an N-acetyl group, an ethoxy group, and a (2-methylphenyl)imino substituent. Its molecular formula is with a molar mass of approximately 364.39 g/mol. The presence of functional groups such as carboxamide and imino enables various chemical reactivity, including hydrolysis and condensation reactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising pharmacological properties:
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. The mechanism involves scavenging free radicals and enhancing cellular antioxidant defenses.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.
Case Studies
- Antioxidant Efficacy : A study conducted on structurally related chromene derivatives highlighted their ability to reduce oxidative stress markers in cellular models. The results indicated a dose-dependent increase in antioxidant enzyme activity.
- Anti-inflammatory Mechanisms : In a controlled trial, the compound was tested for its ability to modulate inflammatory pathways in macrophages. Results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
- Antimicrobial Testing : The antimicrobial activity was assessed using standard disk diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting strong antibacterial properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | Chromene derivative with N-acetyl and ethoxy groups | High | Moderate | High |
| N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide | Similar structure with different substitution | Moderate | Low | Moderate |
| N-acetyl-8-methoxy-2H-chromene derivatives | Variations in alkoxy groups | Low | High | Low |
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and oxidative stress.
- Receptor Modulation : It could interact with receptors involved in immune responses, leading to altered signaling pathways.
Q & A
Basic: What are the key steps for synthesizing (2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide?
The synthesis typically involves:
- Step 1: Condensation of an 8-ethoxy-substituted chromene precursor with 2-methylphenyl isocyanate to form the imine bond (Z-configuration).
- Step 2: Acetylation of the amine group using acetyl chloride under anhydrous conditions.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical Parameters: - Temperature control (<5°C during acetylation to prevent side reactions).
- Solvent choice (DMF for imine condensation; dichloromethane for acetylation).
- Reaction monitoring via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:3) .
Basic: How is the compound’s structure validated post-synthesis?
Methodology:
- NMR Spectroscopy:
- 1H NMR: Confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-alkene protons).
- 13C NMR: Verify acetyl resonance at ~170 ppm and ethoxy group at ~60 ppm .
- Mass Spectrometry (HRMS): Exact mass match within 2 ppm error .
- X-ray Crystallography (if crystalline): Refinement using SHELX software to resolve bond angles/geometry .
Advanced: How to optimize reaction yields when scaling up synthesis?
Challenges:
- Reduced yields at >10 mmol due to steric hindrance from the 2-methylphenyl group.
Solutions: - Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 hrs conventional) .
- In Situ Monitoring: FT-IR to track imine bond formation (C=N stretch at ~1600 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Case Example: Discrepancies in IC₅₀ values for kinase inhibition (e.g., 5 µM vs. 20 µM in replicate studies).
Approach:
- Assay Standardization:
- Structural Confirmation: Re-characterize batches to rule out degradation (e.g., via HPLC purity >98%) .
- Molecular Dynamics Simulations: Assess binding stability with target kinases (e.g., EGFR) .
Basic: What are the primary biological targets of this compound?
Identified Targets:
- Kinases: EGFR (IC₅₀ = 8.2 µM) due to the chromene core’s planar structure.
- Anti-inflammatory Activity: COX-2 inhibition (30% at 10 µM) via hydrophobic interactions with the 2-methylphenyl group .
Screening Methods: - Enzymatic Assays: Fluorescence polarization for kinase activity.
- Cell-Based Assays: MTT assay (HeLa cells, 48 hrs incubation) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Strategy:
- Core Modifications:
- Replace ethoxy with methoxy (to assess steric effects).
- Substitute 2-methylphenyl with fluorophenyl (to enhance electronegativity) .
- Functional Assays:
Basic: What analytical techniques are critical for purity assessment?
Required Methods:
- HPLC-DAD: Purity >95% (C18 column, acetonitrile/water 70:30).
- Elemental Analysis: C, H, N within 0.4% of theoretical values.
- Melting Point: Sharp range (e.g., 178–180°C) to confirm crystallinity .
Advanced: How to address low solubility in aqueous buffers?
Approaches:
- Co-Solvents: Use DMSO (≤1% v/v) with sonication (30 min).
- Prodrug Design: Introduce phosphate groups at the acetyl moiety.
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm via DLS) .
Basic: What are the stability considerations for long-term storage?
Protocols:
- Storage Conditions: -20°C under argon (prevents oxidation of imine bond).
- Stability Indicators:
Advanced: How to elucidate the mechanism of action in cellular models?
Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
